An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Benzenethiolate
An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Benzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium benzenethiolate (B8638828), also known as sodium thiophenoxide, is a pivotal organosulfur compound with wide-ranging applications in organic synthesis and drug development. Its utility stems from the strong nucleophilicity of the thiophenolate anion, making it an excellent reagent for the formation of carbon-sulfur bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium benzenethiolate, detailed experimental protocols for its synthesis and key reactions, and visual representations of reaction mechanisms and experimental workflows.
Physical and Chemical Properties
Sodium benzenethiolate is a sodium salt of benzenethiol (B1682325). It is a commercially available reagent, typically as a white to off-white or faintly beige solid with a characteristic stench.[1] Due to its sensitivity to moisture and air, it should be handled under an inert atmosphere.[2]
Quantitative Data
The following table summarizes the key physical and chemical properties of sodium benzenethiolate.
| Property | Value | Source |
| Molecular Formula | C₆H₅NaS | [3][4] |
| Molecular Weight | 132.16 g/mol | [1][4][5] |
| CAS Number | 930-69-8 | [3][4] |
| Appearance | White to light yellow or beige powder/crystal | [5][6][7] |
| Melting Point | >300 °C | [3][8] |
| Boiling Point | 169.1 °C at 760 mmHg (Decomposes) | [3] |
| Density | 1.079 g/cm³ | [3] |
| Flash Point | 50.6 °C | [3][8] |
| Solubility | Soluble in water.[2][6][9] Varies in organic solvents depending on polarity.[10] | - |
| pKa (of conjugate acid, Benzenethiol) | 6.6 (in water at 25 °C) | [11] |
Synthesis and Characterization
Synthesis of Sodium Benzenethiolate
Sodium benzenethiolate is typically prepared by the deprotonation of benzenethiol with a suitable base, such as sodium hydroxide (B78521) or sodium metal.
Experimental Protocol: Preparation from Benzenethiol and Sodium Hydroxide
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Reagents and Equipment:
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Benzenethiol (Thiophenol)
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Sodium hydroxide (NaOH)
-
Water (deionized)
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Ice bath
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Round-bottom flask
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Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in ice-cold deionized water with stirring.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of benzenethiol to the cold NaOH solution while stirring continuously. The reaction is exothermic.
-
Continue stirring for 20-30 minutes at 0 °C to ensure the complete formation of the sodium benzenethiolate salt.
-
The resulting aqueous solution of sodium benzenethiolate can be used directly in subsequent reactions or the solid can be isolated by removal of water under reduced pressure.
-
Characterization
The successful synthesis of sodium benzenethiolate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the benzenethiolate anion. The proton NMR spectrum will show characteristic peaks for the aromatic protons, and the carbon NMR will show signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The absence of the S-H stretching band (typically around 2550 cm⁻¹) from benzenethiol and the presence of characteristic aromatic C-H and C-C stretching vibrations will indicate the formation of the thiolate.
Chemical Reactivity and Applications
The primary utility of sodium benzenethiolate in organic synthesis lies in its role as a potent nucleophile. The thiophenoxide anion readily participates in nucleophilic substitution reactions to form thioethers (sulfides).
Nucleophilic Substitution (Sₙ2) Reactions
Sodium benzenethiolate is an excellent nucleophile for Sₙ2 reactions with primary and secondary alkyl halides. The reaction proceeds with inversion of stereochemistry at the carbon center.
Experimental Protocol: Synthesis of an Alkyl Phenyl Thioether
-
Reagents and Equipment:
-
Sodium benzenethiolate
-
Alkyl halide (e.g., 1-bromobutane)
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Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium benzenethiolate in the chosen anhydrous solvent.
-
To this solution, add the alkyl halide dropwise at room temperature with vigorous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Caption: Sₙ2 reaction mechanism of sodium benzenethiolate with an alkyl halide.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Sodium benzenethiolate can also act as a nucleophile in SₙAr reactions, displacing a leaving group (typically a halide) from an activated aromatic ring. The aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group.
Experimental Protocol: Synthesis of a Diaryl Thioether
-
Reagents and Equipment:
-
Sodium benzenethiolate
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium benzenethiolate in the anhydrous solvent.
-
To this suspension, add the activated aryl halide.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.
-
After completion, the reaction mixture is worked up similarly to the Sₙ2 protocol, involving quenching with water, extraction, washing, drying, and purification.
-
References
- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 8. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sodium benzenethiolate | C6H5NaS | CID 4110039 - PubChem [pubchem.ncbi.nlm.nih.gov]
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